2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes a methoxy group attached to a pyridine ring and a piperidine moiety linked through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable coupling agent. One common method involves the use of carbonyldiimidazole (CDI) as a coupling agent, which facilitates the formation of the carbonyl linkage between the pyridine and piperidine rings . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-6-[(piperidin-1-yl)carbonyl]pyridine.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine include:
- 2-Hydroxy-6-[(piperidin-1-yl)carbonyl]pyridine
- 2-Methoxy-6-[(morpholin-1-yl)carbonyl]pyridine
- 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the piperidine moiety can affect its binding affinity to biological targets .
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-5-6-10(13-11)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVIKVQZOHNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.